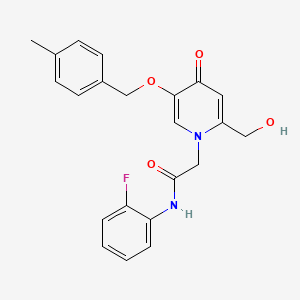![molecular formula C12H18N2O3 B2817691 Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate CAS No. 1934805-27-2](/img/structure/B2817691.png)
Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other names such as “(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester” and "carbamic acid, N- [3- (hydroxymethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester" .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a carbamate group . The carbamate group is further attached to a tert-butyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include an average mass of 224.256 Da and a monoisotopic mass of 224.116089 Da .Applications De Recherche Scientifique
Carbocyclic Analogues Synthesis
The compound is identified as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure has been crucial in confirming the relative substitution patterns necessary for the synthesis of these analogues, highlighting its importance in the field of nucleoside chemistry (Ober et al., 2004).
Photoredox-Catalyzed Reactions
Another study reports the use of a related tert-butyl carbamate in photoredox-catalyzed amination reactions. This work establishes a novel cascade pathway for assembling 3-aminochromones under mild conditions, demonstrating the compound's versatility in photocatalyzed synthesis and its potential to broaden applications in constructing diverse amino pyrimidines (Wang et al., 2022).
Methodological Developments in Synthesis
Research has also focused on developing efficient synthetic methodologies using tert-butyl carbamate derivatives. For instance, a rapid synthetic method for a tert-butyl carbamate compound, important in the synthesis of biologically active molecules like omisertinib, has been optimized, demonstrating the compound's critical role in pharmaceutical synthesis (Zhao et al., 2017).
Applications in Material Science
Furthermore, the compound's derivatives have been explored for their potential in material science, such as in the preparation of carbazoles with specific photophysical properties. These derivatives have been studied for their ability to form complexes with metals, which could have applications in light-emitting devices and as photophysical probes (Mudadu et al., 2008).
Chemical Reactivity and Bond Formation
Studies on the lithiation reactions of derivatives highlight the compound's utility in facilitating selective bond formation, enabling the synthesis of complex molecules with high precision. This work underscores the compound's role in advancing synthetic organic chemistry through the control of reactivity and selectivity (Smith et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-13-10(6-9)8-15/h4-6,15H,7-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPWBRPUFZOZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934805-27-2 |
Source


|
| Record name | tert-butyl N-{[2-(hydroxymethyl)pyridin-4-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
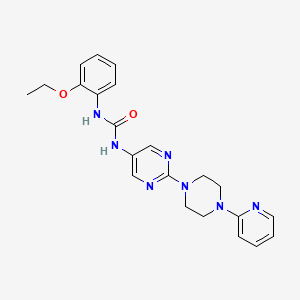

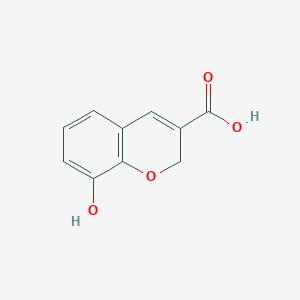

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)
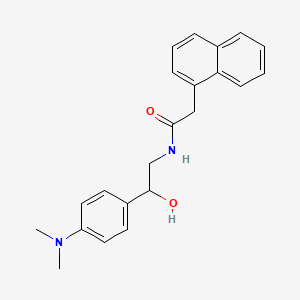
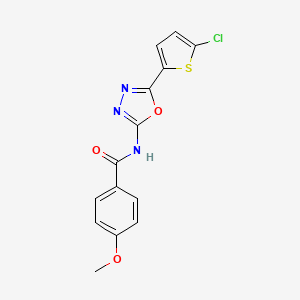
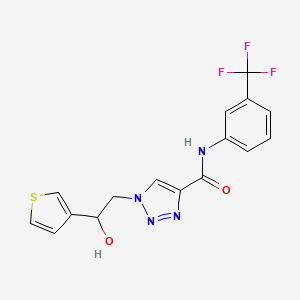
![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)
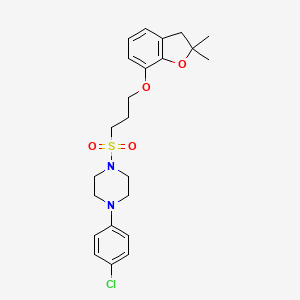

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2817629.png)
